Cas no 19698-29-4 (2,3-bis(palmitoyloxy)propyl dihydrogen phosphate)

2,3-bis(palmitoyloxy)propyl dihydrogen phosphate structure
19698-29-4 structure
Productnaam:2,3-bis(palmitoyloxy)propyl dihydrogen phosphate
CAS-nummer:19698-29-4
MF:C35H69O8P
MW:648.891333341599
CID:1388609
PubChem ID:3099

2,3-bis(palmitoyloxy)propyl dihydrogen phosphate Chemische en fysische eigenschappen

Naam en identificatie

    • 2,3-bis(palmitoyloxy)propyl dihydrogen phosphate
    • Dipalmitoylphosphatidic acid
    • Palmitin, 1,2-di-, dihydrogen phosphate
    • CHEBI:78105
    • NCGC00161388-03
    • PA(32:0)
    • IDI1_033926
    • 3-(phosphonooxy)propane-1,2-diyl dihexadecanoate
    • EINECS 225-873-7
    • 2,3-bis-(Palmitoyloxy)propyl dihydrogen phosphate
    • BSPBio_001456
    • SCHEMBL2718544
    • (1)-2,3-Bis(palmitoyloxy)propyl dihydrogen phosphate
    • LMGP10010012
    • PA(16:0/16:0)[rac]
    • NCGC00161388-01
    • 1,2-Dipalmitoyl-rac-glycerophosphoric acid
    • dihexadecanoyl phosphatidic acid
    • Q27147644
    • NCGC00161388-02
    • HMS1989I18
    • KBioGR_000176
    • Bio1_000117
    • HMS3402I18
    • 5129-68-0
    • PA 16:0_16:0
    • CBiol_001831
    • KBio2_000176
    • PORPENFLTBBHSG-UHFFFAOYSA-N
    • 1,2-dipalmitoylglycero-3-phosphate
    • HMS1791I18
    • (2-hexadecanoyloxy-3-phosphonooxypropyl) hexadecanoate
    • EINECS 243-238-2
    • KBio2_005312
    • NS00045440
    • KBioSS_000176
    • 19698-29-4
    • Bio2_000176
    • PD047005
    • Hexadecanoic acid, 1-[(phosphonooxy)methyl]-1,2-ethanediyl ester
    • (1)-1-[(Phosphonooxy)methyl]-1,2-ethanediyl dihexadecanoate
    • Bio2_000656
    • KBio2_002744
    • CHEMBL1606485
    • Bio1_001095
    • 1,2-Dipalmitoy
    • Palmitin, 1,2-di-, phosphate
    • KBio3_000351
    • KBio3_000352
    • DTXSID00864003
    • Bio1_000606
    • PA(16:0_16:0)
    • 1,2-dihexadecanoylglycero-3-phosphate
    • Inchi: InChI=1S/C35H69O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3,(H2,38,39,40)
    • InChI-sleutel: PORPENFLTBBHSG-UHFFFAOYSA-N
    • LACHT: CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC

Berekende eigenschappen

  • Exacte massa: 648.47327
  • Monoisotopische massa: 648.47300615g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 44
  • Aantal draaibare bindingen: 36
  • Complexiteit: 696
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 12.9
  • Topologisch pooloppervlak: 119Ų

Experimentele eigenschappen

  • PSA: 119.36

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